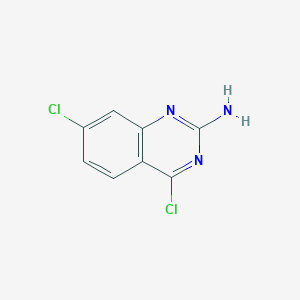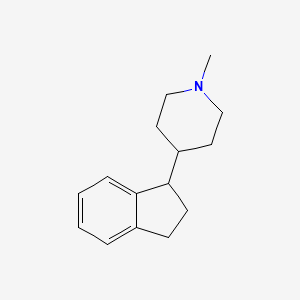
4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a 2,3-dihydro-1H-inden-1-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Another approach involves the use of 4-nitro-3-phenylbutanoic acid as a starting material. This compound is cyclized to form nitromethylindanone, which is then reduced to the corresponding alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over a palladium catalyst produces the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions and the use of efficient catalysts are crucial for maximizing yield and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for creating complex chemical entities.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine, known for its pharmacological properties.
1-Methylpiperidine: A simpler piperidine derivative with different chemical and biological properties.
4-(2,3-Dihydro-1H-inden-1-yl)-1H-imidazole:
Uniqueness
This compound is unique due to its combination of the indene and piperidine moieties This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C15H21N |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-1-yl)-1-methylpiperidine |
InChI |
InChI=1S/C15H21N/c1-16-10-8-13(9-11-16)15-7-6-12-4-2-3-5-14(12)15/h2-5,13,15H,6-11H2,1H3 |
InChI Key |
YXVJGKBUWPDVEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2CCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


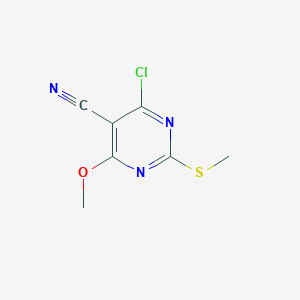
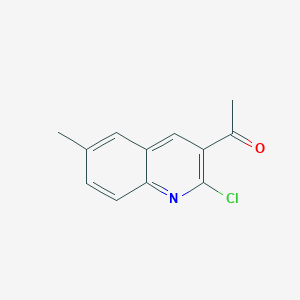
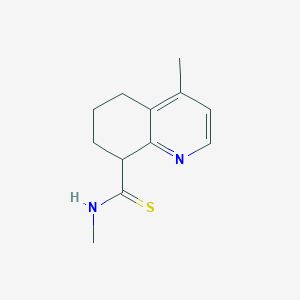

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
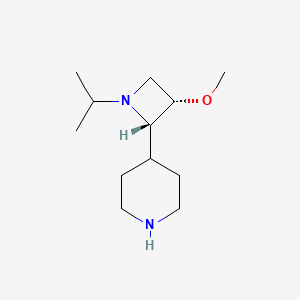
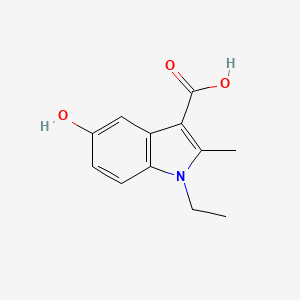
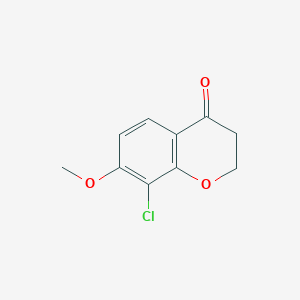
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)




